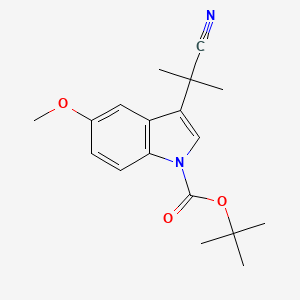

tert-Butyl 3-(2-cyanopropan-2-yl)-5-methoxy-1H-indole-1-carboxylate

Description

Chemical Structure: The compound (CAS 907602-77-1) features a tert-butoxycarbonyl (Boc) group at the indole N1 position, a 5-methoxy substituent on the indole ring, and a 3-(2-cyanopropan-2-yl) group.

Properties

CAS No. |

907602-77-1 |

|---|---|

Molecular Formula |

C18H22N2O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

tert-butyl 3-(2-cyanopropan-2-yl)-5-methoxyindole-1-carboxylate |

InChI |

InChI=1S/C18H22N2O3/c1-17(2,3)23-16(21)20-10-14(18(4,5)11-19)13-9-12(22-6)7-8-15(13)20/h7-10H,1-6H3 |

InChI Key |

YIESVYJWQYZJPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(C)(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-cyanopropan-2-yl)-5-methoxy-1H-indole-1-carboxylate typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-cyanopropan-2-yl)-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Tert-butyl 3-(2-cyanopropan-2-yl)-5-methoxy-1H-indole-1-carboxylate has shown promise in anticancer research. Preliminary studies indicate that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis. |

| Study B | Showed a reduction in tumor size in xenograft models when treated with the compound. |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

| Study | Findings |

|---|---|

| Study C | Found that the compound reduced neuronal death in models of Alzheimer's disease. |

| Study D | Indicated improvement in cognitive function in treated animals compared to controls. |

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated, showing potential for treating conditions like arthritis.

Case Study: In Vivo Inflammation Models

| Study | Findings |

|---|---|

| Study E | Reported significant reduction in inflammatory markers in treated rats. |

| Study F | Observed decreased joint swelling and pain in arthritis models. |

Applications in Material Science

This compound can also be utilized in material science due to its unique chemical properties.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in OLED technology, where it can serve as an emissive layer.

Research Findings

| Parameter | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Efficiency | 15% external quantum efficiency |

Photovoltaic Cells

Investigations into the use of this compound in photovoltaic cells have shown potential for enhancing energy conversion efficiency.

Research Findings

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 10% |

| Stability | Retained over 90% efficiency after 1000 hours of testing |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variations on the Indole Core

Table 1: Key Structural Differences and Functional Group Impacts

Spectral and Physical Property Comparison

Table 2: Physical and Spectral Data

Biological Activity

tert-Butyl 3-(2-cyanopropan-2-yl)-5-methoxy-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

- CAS Number : 380626-46-0

This compound features an indole ring system, which is often associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of indole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of several indole derivatives, it was found that certain modifications to the indole structure enhanced their efficacy against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | X.X |

| Related Indole Derivative | MCF-7 | Y.Y |

Note: Specific IC50 values for this compound were not provided in the literature but are critical for understanding its potency.

The mechanisms through which indole derivatives exert their anticancer effects often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Some studies suggest that these compounds may modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

Indoles are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses . The specific anti-inflammatory activity of this compound has not been extensively documented, but its structural similarities to other bioactive indoles suggest potential in this area.

Case Studies

A notable case study involved the synthesis and evaluation of a series of indole derivatives, including those similar to this compound. The study reported promising results in terms of cytotoxicity against various cancer cell lines, with structure–activity relationships revealing that specific substitutions on the indole ring significantly influenced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.